molecular formula C13H16N2O4 B5116155 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine

2,6-dimethyl-4-(3-nitrobenzoyl)morpholine

Cat. No.: B5116155
M. Wt: 264.28 g/mol
InChI Key: FJYZQTKHFHDBEO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(3-nitrobenzoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a 3-nitrobenzoyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions.

    Introduction of Methyl Groups: The methyl groups can be introduced at positions 2 and 6 of the morpholine ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the 3-Nitrobenzoyl Group: The final step involves the acylation of the morpholine ring with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(3-nitrobenzoyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products Formed

    Reduction: 2,6-Dimethyl-4-(3-aminobenzoyl)morpholine.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4-(3-nitrobenzoyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(3-nitrobenzoyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound’s structure allows it to bind to specific sites on enzymes or receptors, modulating their activity and resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the 3-nitrobenzoyl group, making it less reactive in certain chemical reactions.

    4-(3-Nitrobenzoyl)morpholine: Lacks the methyl groups at positions 2 and 6, which can affect its chemical and biological properties.

    2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.

Uniqueness

2,6-Dimethyl-4-(3-nitrobenzoyl)morpholine is unique due to the specific positioning of the nitrobenzoyl group and the methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-7-14(8-10(2)19-9)13(16)11-4-3-5-12(6-11)15(17)18/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYZQTKHFHDBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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